6H-Imidazo[4,5-d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Imidazo[4,5-d]thiazole is a heterocyclic compound that features a fused ring system combining both imidazole and thiazole rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The imidazole ring is known for its presence in many biologically active molecules, while the thiazole ring is a common structural motif in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[4,5-d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,5-d]thiazole ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that are environmentally benign is also a focus in industrial settings to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 6H-Imidazo[4,5-d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols in polar solvents.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-d]thiazoles, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
6H-Imidazo[4,5-d]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 6H-Imidazo[4,5-d]thiazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also interact with DNA, leading to the disruption of cellular processes in pathogens or cancer cells. The specific pathways involved depend on the biological activity being targeted .
Comparison with Similar Compounds
- Imidazo[2,1-b]thiazole
- Imidazo[1,2-c]thiazole
- Imidazo[5,1-b]thiazole
- Imidazo[1,5-c]thiazole
Comparison: 6H-Imidazo[4,5-d]thiazole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities compared to other imidazothiazole derivatives. For example, while imidazo[2,1-b]thiazole derivatives are known for their anthelmintic properties, this compound derivatives may exhibit stronger antimicrobial or anticancer activities .
Biological Activity
6H-Imidazo[4,5-d]thiazole is a heterocyclic compound that has drawn considerable attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
This compound features a fused ring system combining imidazole and thiazole rings, with a molecular formula of C₄H₃N₃S. The unique structure contributes to its various biological activities, as the imidazole ring is prevalent in many biologically active molecules, while the thiazole ring is common in pharmaceuticals.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens. It has been reported to be effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
Pathogen | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Strong antibacterial | 25 |
Escherichia coli | Moderate antibacterial | 30 |
Candida albicans | Antifungal | 26 |
Anticancer Activity
The compound has shown promising results in cancer research. For instance, studies indicate that certain derivatives of this compound possess potent antiproliferative effects against various cancer cell lines. One study reported an IC50 value of 0.92 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 1.778 µM) . The mechanism of action appears to involve the inhibition of tubulin polymerization and disruption of the microtubule network, leading to G2/M cell cycle arrest.
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 0.92 | Tubulin inhibition |
MDA-MB-231 (Breast) | 1.65 | Induces apoptosis |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and DNA. For example, it can inhibit enzymes by binding to their active sites, which disrupts normal cellular functions in pathogens or cancer cells .
Case Studies
- Anticancer Efficacy : In a study focused on lung cancer treatment, a derivative of this compound was shown to induce apoptosis in A549 cells through microtubule disruption. Molecular docking studies revealed key interactions with tubulin that enhance its cytotoxicity .
- Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against several strains of bacteria and fungi, establishing it as a potential candidate for developing new antimicrobial agents .
- Synergistic Effects : Some studies have explored the synergistic effects of combining this compound with other compounds to enhance its biological activity against resistant strains of bacteria and various cancer types .
Properties
Molecular Formula |
C4H3N3S |
---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
4H-imidazo[4,5-d][1,3]thiazole |
InChI |
InChI=1S/C4H3N3S/c1-5-3-4(6-1)8-2-7-3/h1-2H,(H,5,6) |
InChI Key |
BPQVKLZLZYDMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.